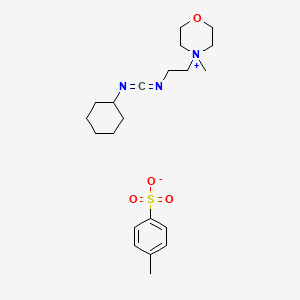

4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2491-17-0 |

|---|---|

Molecular Formula |

C21H35N3O4S |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |

InChI |

InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

GWYOLUOGOHTLCQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |

Other CAS No. |

2491-17-0 |

Pictograms |

Irritant |

Synonyms |

4-(2-((Cyclohexylimidocarbonyl)amino)ethyl)-4-methylmorpholinium Carbodiimide, CME CME Carbodiimide CME-Carbodiimide CMEC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthesis protocol for 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate. To date, a validated synthesis for this specific compound has not been reported in the available scientific literature. The methodologies described herein are based on established chemical principles and analogous reactions. This guide is intended for informational purposes for qualified researchers and should be adapted and optimized under appropriate laboratory settings.

Introduction

This technical guide details a plausible multi-step synthetic route for the novel compound this compound. The target molecule features a quaternary morpholinium cation, a central ethylenediamine linker, a cyclohexanecarboximidamide group, and a tosylate counter-anion. The proposed synthesis is designed to be a logical and feasible pathway for medicinal chemists and drug development professionals interested in exploring the potential of this and structurally related compounds.

Proposed Synthetic Strategy

The proposed synthesis is a four-step process commencing with commercially available N-(2-aminoethyl)morpholine. The strategy involves the initial protection of the primary amine, followed by the quaternization of the morpholine nitrogen. Subsequent deprotection of the amine reveals a key intermediate, which is then reacted with a cyclohexanecarboximidoyl derivative, likely formed in situ from cyclohexanecarbonitrile via a Pinner-type reaction, to yield the final compound.

Experimental Protocols

Step 1: N-Boc Protection of N-(2-aminoethyl)morpholine

This initial step protects the primary amine to prevent its methylation in the subsequent step.

Methodology:

-

To a solution of N-(2-aminoethyl)morpholine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl (2-morpholinoethyl)carbamate.

Step 2: Quaternization of the Morpholine Nitrogen

The tertiary amine of the morpholine ring is methylated to form the quaternary ammonium salt.

Methodology:

-

Dissolve tert-butyl (2-morpholinoethyl)carbamate (1.0 eq) in acetonitrile (15 mL/mmol).

-

Add methyl p-toluenesulfonate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

-

Monitor the formation of a precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-((tert-butoxycarbonyl)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.

Step 3: Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions to reveal the primary amine of the key intermediate.

Methodology:

-

Suspend 4-(2-((tert-butoxycarbonyl)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (1.0 eq) in DCM (10 mL/mmol).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter the solid and dry under vacuum to obtain 4-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.

Step 4: Formation of the Cyclohexanecarboximidamide

The final step involves the formation of the amidine functionality. This proposed method utilizes a Pinner-type reaction to generate an imidate intermediate from cyclohexanecarbonitrile, which then reacts with the primary amine.

Methodology:

-

Prepare a solution of anhydrous ethanol (5 eq) and cyclohexanecarbonitrile (1.5 eq) in anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution at 0 °C until saturation.

-

Seal the reaction vessel and stir at room temperature for 48 hours to form the Pinner salt (cyclohexanecarboximidate hydrochloride).

-

In a separate flask, dissolve 4-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (1.0 eq) in anhydrous ethanol.

-

Add the previously prepared Pinner salt solution to the amine solution at 0 °C.

-

Add triethylamine (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or preparative HPLC to obtain the final compound, this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. The yield and purity are target values for a successful synthesis and will require experimental optimization.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Proposed Yield (%) | Proposed Purity (%) |

| 1 | N-Boc Protection | N-(2-aminoethyl)morpholine, Boc₂O, Et₃N | DCM | 0 to RT | 12 | 90-95 | >95 |

| 2 | Quaternization | tert-butyl (2-morpholinoethyl)carbamate, Methyl tosylate | Acetonitrile | 82 | 24 | 85-90 | >98 |

| 3 | Deprotection | Boc-protected quaternary salt, TFA | DCM | 0 to RT | 4 | 95-99 | >95 |

| 4 | Amidine Formation | Aminoethyl morpholinium salt, Cyclohexanecarbonitrile, HCl, EtOH | Diethyl Ether / Ethanol | 0 to RT | 24 | 50-60 | >95 |

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: A workflow diagram of the proposed four-step synthesis.

Conclusion

This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. The proposed route is based on well-established organic chemistry transformations and provides a solid starting point for researchers aiming to synthesize and evaluate this novel chemical entity. All protocols will require experimental validation and optimization.

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

Disclaimer: The compound 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is not a known substance with publicly available data. This technical guide is a hypothetical document based on the predicted properties of its constituent chemical moieties and established principles of organic chemistry. The experimental protocols described are illustrative and would require optimization and validation in a laboratory setting.

Introduction

This document provides a comprehensive overview of the predicted physicochemical properties, a hypothetical synthetic route, and proposed characterization methods for the novel organic salt, this compound. This molecule incorporates a cyclohexanecarboximidamide group, a 4-methylmorpholin-4-ium cation, and a 4-methylbenzenesulfonate (tosylate) anion. The information herein is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis and characterization of new chemical entities with potential pharmaceutical applications.

Predicted Physicochemical Properties

The physicochemical properties of the target compound have been estimated based on the known properties of its precursors: cyclohexanecarboxamide, 4-methylmorpholine, and p-toluenesulfonic acid. These predicted values provide a baseline for experimental determination.

| Property | Predicted Value/Information | Rationale/Basis |

| Molecular Formula | C21H35N3O4S | Sum of constituent parts |

| Molecular Weight | 425.59 g/mol | Calculated from molecular formula |

| Appearance | White to off-white crystalline solid | Typical for organic salts |

| Melting Point | > 150 °C (Decomposition likely) | Expected for an ionic compound |

| Boiling Point | Not applicable (decomposes) | Ionic compounds do not have a defined boiling point |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in acetone. Insoluble in non-polar solvents like hexane. | The ionic nature and the presence of polar functional groups suggest solubility in polar solvents. |

| pKa | Cationic head: ~7.4 (for the morpholinium group). Imidamide group: ~10-11. | Based on the pKa of N-methylmorpholine (7.4) and the expected basicity of an imidamide. |

| LogP | < 0 | The ionic nature of the compound will significantly reduce its partitioning into octanol. |

Note: The properties of cyclohexanecarboxamide (a precursor to the imidamide moiety) include a melting point of 186-188 °C and it is sparingly soluble in water[1][2][3][4][5][6]. 4-methylmorpholine is a liquid with a boiling point of 115-116 °C and is miscible with water[1][2][3]. p-Toluenesulfonic acid is a white solid that is soluble in water and polar organic solvents[6].

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned as a multi-step process.

-

Reaction Setup: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath, slowly add cyclohexanecarbonyl chloride (0.95 eq) dropwise.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Reaction Setup: The N-(2-aminoethyl)cyclohexanecarboxamide (1.0 eq) is first converted to the corresponding nitrile by dehydration, for example, using a dehydrating agent like phosphorus pentoxide or thionyl chloride.

-

Imidamide Formation: The resulting nitrile is then reacted with ammonia in a suitable solvent under pressure and heat to form the imidamide.

-

Reaction Setup: In a separate reaction, N-(2-bromoethyl)phthalimide (1.0 eq) is reacted with 4-methylmorpholine (1.1 eq) in a polar aprotic solvent like acetonitrile.

-

Reaction Conditions: The mixture is heated to reflux and stirred overnight.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product, 4-(2-phthalimidoethyl)-4-methylmorpholin-4-ium bromide, is purified by recrystallization.

-

Deprotection: The phthalimide protecting group is removed by hydrazinolysis to yield 4-(2-aminoethyl)-4-methylmorpholin-4-ium bromide.

-

Reaction Setup: The N-(2-aminoethyl)cyclohexanecarboximidamide (1.0 eq) is coupled with the 4-(2-aminoethyl)-4-methylmorpholin-4-ium bromide (1.0 eq) via a suitable coupling reaction.

-

Anion Exchange: The resulting bromide salt is then subjected to anion exchange with silver p-toluenesulfonate or by using an ion-exchange resin to yield the final product, this compound.

-

Purification: The final compound is purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Hypothetical synthetic workflow for the target compound.

Experimental Protocol for Physicochemical Characterization

Once synthesized, the compound would be subjected to a battery of analytical tests to confirm its structure and determine its physicochemical properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the cyclohexyl, ethyl, methyl, morpholinyl, and tosyl protons.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the cation and confirm the molecular formula. Electrospray ionization (ESI) in positive ion mode would be appropriate.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

To identify characteristic functional groups, such as N-H, C=N (imidamide), S=O (sulfonate), and C-O-C (morpholine) stretches.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid would be a suitable starting point.

-

-

Melting Point Determination:

-

Using a standard melting point apparatus to determine the melting range. Decomposition may be observed.

-

-

Thermogravimetric Analysis (TGA):

-

To determine the thermal stability and decomposition temperature of the compound.

-

-

Solubility Determination:

-

The solubility in various solvents (e.g., water, ethanol, DMSO, hexane) will be determined at a fixed temperature by adding a known amount of the compound to a known volume of solvent until saturation is reached. The concentration of the saturated solution can be measured by HPLC or UV-Vis spectroscopy.

-

-

LogP Determination:

-

The octanol-water partition coefficient (LogP) will be determined using the shake-flask method, followed by quantification of the compound in both phases by HPLC.

-

Caption: General workflow for physicochemical characterization.

Conclusion

While this compound is a novel compound without existing literature, this guide provides a robust theoretical framework for its synthesis and characterization. The predicted physicochemical properties suggest a water-soluble, stable organic salt. The outlined experimental protocols offer a clear path for any researcher or drug development professional interested in synthesizing and evaluating this and similar novel chemical entities. All proposed methods are based on well-established chemical principles and analytical techniques.

References

In-depth Technical Guide: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (CMC)

CAS Number: 2491-17-0

This technical guide provides a comprehensive overview of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, commonly known as CMC or CMCT, for researchers, scientists, and drug development professionals. CMC is a versatile water-soluble carbodiimide reagent with significant applications in biochemistry and molecular biology, particularly in the structural analysis of RNA and in synthetic chemistry.

Core Applications and Mechanism of Action

CMC is primarily utilized as a chemical probe for RNA structure and as a coupling agent in peptide synthesis.

RNA Structural Probing: CMC selectively modifies the Watson-Crick face of unpaired uridine (U) and guanosine (G) nucleotides within an RNA molecule. This modification occurs at the N3 position of uridine and the N1 position of guanosine. The bulky CMC adduct sterically hinders the progression of reverse transcriptase during primer extension, leading to a stop in cDNA synthesis. The positions of these stops, and therefore the locations of unpaired U and G residues, can be identified by analyzing the length of the resulting cDNA fragments, typically through gel or capillary electrophoresis. This technique provides valuable insights into the secondary and tertiary structure of RNA molecules.[1]

Peptide Synthesis: In peptide synthesis, CMC acts as a coupling agent, facilitating the formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. The carbodiimide functional group of CMC activates the carboxyl group, making it more susceptible to nucleophilic attack by the amino group.

Experimental Protocols

RNA Structure Probing using CMC and Primer Extension

This protocol outlines the general steps for probing RNA structure using CMC, followed by analysis via primer extension.

Materials:

-

RNA of interest

-

CMC (N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate)

-

Modification Buffer (e.g., 50 mM Bicine, 100 mM NaCl, 10 mM MgCl2, pH 8.3)

-

Yeast tRNA

-

Ethanol (100% and 80%)

-

3 M Sodium Acetate (pH 5.2)

-

Reverse Transcriptase

-

Fluorescently labeled DNA primer specific to the RNA of interest

-

dNTPs

-

Dideoxynucleotide sequencing kit

-

Formamide loading dye

Procedure:

-

RNA Renaturation: The RNA of interest is typically heated and then slowly cooled to allow it to fold into its native conformation.

-

CMC Modification:

-

Prepare a fresh solution of CMC in the modification buffer.

-

Incubate the folded RNA with the CMC solution. A typical final concentration for CMC is in the range of 10-20 mg/mL.

-

A control reaction without CMC should be run in parallel.

-

Incubate at room temperature for 15-20 minutes.

-

-

RNA Precipitation:

-

Stop the reaction by adding yeast tRNA as a carrier and precipitating the RNA with ethanol and sodium acetate.

-

Wash the RNA pellet with 80% ethanol and air dry.

-

Resuspend the modified RNA in RNase-free water.

-

-

Primer Extension:

-

Anneal the fluorescently labeled primer to the modified RNA.

-

Perform reverse transcription using a suitable reverse transcriptase and dNTPs.

-

Run parallel sequencing reactions (A, U, G, C) using a dideoxynucleotide sequencing kit with the unmodified RNA and the same primer.

-

-

Analysis:

-

Denature the cDNA products and analyze them on a denaturing polyacrylamide gel or by capillary electrophoresis.

-

The positions where reverse transcriptase was blocked by CMC adducts will appear as bands on the gel, indicating unpaired U and G residues. The sequencing lanes serve as a ladder to identify the exact nucleotide positions.

-

Data Presentation

The results of an RNA probing experiment are typically presented as a gel image or an electropherogram, which is then interpreted to infer the RNA secondary structure. For a more quantitative analysis, the intensity of the bands corresponding to reverse transcription stops can be measured and normalized.

Table 1: Hypothetical Quantitative Data from CMC Probing of a 50-nt RNA Fragment

| Nucleotide Position | Nucleotide Identity | Normalized Reactivity (-CMC) | Normalized Reactivity (+CMC) | Interpretation |

| ... | ... | ... | ... | ... |

| 23 | U | 0.05 | 0.85 | Unpaired |

| 24 | G | 0.08 | 0.79 | Unpaired |

| 25 | A | 0.06 | 0.07 | Paired |

| 26 | C | 0.04 | 0.05 | Paired |

| 27 | U | 0.07 | 0.10 | Paired |

| ... | ... | ... | ... | ... |

Normalized reactivity is calculated as the intensity of the band at a specific position divided by the total intensity of all bands in that lane. High reactivity in the "+CMC" lane compared to the "-CMC" control indicates a modification and thus an unpaired nucleotide.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Experimental workflow for RNA structure probing using CMC.

Caption: Simplified reaction of CMC with an unpaired uridine residue in RNA.

References

Technical Guide to the Spectroscopic Analysis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

Disclaimer: Specific experimental spectroscopic data for 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is not available in public literature. This guide provides a comprehensive framework based on established principles of spectroscopic analysis for novel organic salts of this nature. It is intended to guide researchers in acquiring and interpreting the necessary data for structural elucidation and characterization.

This document details the expected spectroscopic characteristics and outlines the experimental protocols for the analysis of the title compound. The methodologies provided are standard for non-volatile, complex organic salts and are applicable to similar molecules in drug discovery and development.

Molecular Structure and Expected Spectroscopic Features

The compound consists of a quaternary ammonium cation and a tosylate anion.

-

Cation: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium

-

Features: A morpholinium ring with an N-methyl and an N-ethyl substituent. The ethyl group is attached to a cyclohexanecarboximidamide group. This structure contains multiple aliphatic C-H bonds, C-N bonds, a C=N double bond, and N-H bonds.

-

-

Anion: 4-methylbenzenesulfonate (Tosylate)

-

Features: A para-substituted aromatic ring with a methyl group and a sulfonate group. This will show characteristic aromatic C-H signals and strong S=O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for full structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the ionic nature of the compound, solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are recommended.

-

Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Reference: The residual solvent peak (e.g., DMSO at ~2.50 ppm) is used for calibration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Reference: The solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) is used for calibration.

-

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

|---|---|---|---|

| ~9.0 - 9.5 | Broad Singlet | 2H | -C(=NH)NH ₂ |

| ~7.5 | Doublet | 2H | Aromatic CH (ortho to -SO₃⁻) |

| ~7.1 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |

| ~3.5 - 4.0 | Multiplet | 8H | Morpholinium ring protons (-N(CH ₂)₂CH ₂) |

| ~3.6 | Multiplet | 2H | -N-CH ₂-CH₂- |

| ~3.2 | Multiplet | 2H | -N-CH₂-CH ₂- |

| ~3.1 | Singlet | 3H | N⁺-CH ₃ (morpholinium) |

| ~2.3 | Singlet | 3H | Ar-CH ₃ (tosylate) |

| ~2.2 | Multiplet | 1H | Cyclohexyl CH |

| ~1.0 - 1.9 | Multiplet | 10H | Cyclohexyl (CH ₂)₅ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Provisional Assignment |

|---|---|

| ~165 | C =NH (imidamide) |

| ~145 | Aromatic C -SO₃⁻ |

| ~140 | Aromatic C -CH₃ |

| ~128 | Aromatic C H |

| ~125 | Aromatic C H |

| ~60-65 | Morpholinium C H₂ |

| ~55-60 | N⁺-C H₂- |

| ~50 | N⁺-C H₃ |

| ~40 | Cyclohexyl C H |

| ~35 | -CH₂-C H₂-N |

| ~25-30 | Cyclohexyl C H₂ |

| ~21 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample spectrum is then collected.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3300 - 3100 | Medium, Broad | N-H stretch (imidamide) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl, morpholinium) |

| ~1650 | Strong | C=N stretch (imidamide) |

| ~1600 | Medium | Aromatic C=C stretch |

| 1250 - 1150 | Strong | S=O asymmetric stretch (sulfonate) |

| 1050 - 1000 | Strong | S=O symmetric stretch (sulfonate) |

| ~1100 | Strong | C-O stretch (morpholine ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

-

Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Positive Ion Mode: To detect the cation, 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium.

-

Negative Ion Mode: To detect the anion, 4-methylbenzenesulfonate.

-

Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50 - 1000).

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Formula | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|---|

| ESI (+) | C₁₆H₃₂N₃O⁺ | 282.2540 | [To be determined] | [M]⁺ |

| ESI (-) | C₇H₇O₃S⁻ | 171.0122 | [To be determined] | [A]⁻ |

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a novel synthesized compound using the spectroscopic techniques described.

Caption: Logical workflow for synthesis and spectroscopic confirmation.

The Uncharted Therapeutic Potential of Cyclohexanecarboximidamide Scaffolds: A Technical Overview of Related Carboxamide Derivatives

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the underexplored biological activities of cyclohexanecarboximidamide derivatives. Due to a notable scarcity of published research on cyclohexanecarboximidamide compounds specifically, this paper will focus on the closely related and extensively studied cyclohexanecarboxamide derivatives. The structural similarity between these two classes suggests that the biological activities observed for cyclohexanecarboxamides may provide valuable insights into the potential therapeutic applications of their carboximidamide counterparts. This guide will delve into the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of Cyclohexanecarboxamide Derivatives

Several studies have highlighted the potential of cyclohexanecarboxamide derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including breast, colon, and liver cancer.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected cyclohexanecarboxamide derivatives from the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3c | MDA-MB-231 | 7 ± 1.12 | Cisplatin | 15 ± 0.71 |

| HepG2 | 8 ± 0.89 | Cisplatin | 10 ± 0.65 | |

| MCF-7 | 10 ± 0.62 | - | - | |

| SAS | 15 ± 1.3 | - | - | |

| 3e | MDA-MB-231 | 5 ± 0.5 | Cisplatin | 15 ± 0.71 |

| MCF-7 | 12 ± 0.54 | - | - | |

| 3l | MDA-MB-231 | 5 ± 0.25 | Cisplatin | 15 ± 0.71 |

| HCT-116 | 6 ± 0.78 | Cisplatin | 8 ± 0.76 | |

| HuH-7 | 4.5 ± 0.3 | Cisplatin | 14.7 ± 0.5 | |

| SAS | 9 ± 0.38 | - | - | |

| MCF-7 | 18 ± 1.71 | - | - | |

| Derivative 21 | HCT116 | ~50 | - | - |

Table 1: In vitro anticancer activity of pyridine-dicarboxamide-cyclohexanone and cyclohexenone derivatives. Data sourced from multiple studies.[1][2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activities of the synthesized carboxamide derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, K-562, HCT-116) and a normal human cell line (e.g., dermal fibroblasts) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathway: Induction of Apoptosis

Some cyclohexenone derivatives have been shown to induce apoptosis in cancer cells, which involves the activation of caspases.[3] The following diagram illustrates a simplified workflow for investigating the pro-apoptotic effects of these compounds.

Antimicrobial Activity

Cyclohexane derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6]

Quantitative Data Summary

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Amidrazone derivatives | Yersinia enterocolitica | 64 | [7] |

| Amidrazone derivatives | Staphylococcus aureus | - (bacteriostatic) | [7] |

| Amidrazone derivatives | Mycobacterium smegmatis | - (bacteriostatic) | [7] |

| Cyclohexane-1,3-dione complexes | Escherichia coli | Zone of inhibition measured | [8] |

| Cyclohexane-1,3-dione complexes | Enterococcus faecalis | Zone of inhibition measured | [8] |

| Cyclohexane-1,3-dione complexes | Staphylococcus aureus | Zone of inhibition measured | [8] |

| Cyclohexane-1,3-dione complexes | Salmonella typhimurium | Zone of inhibition measured | [8] |

Table 2: Antimicrobial activity of selected cyclohexane derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values for the synthesized compounds against various microbial strains are typically determined using the broth microdilution method.

Methodology:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of novel compounds.

Enzyme Inhibitory Activity

Certain derivatives of cyclohexane have also been investigated for their potential to inhibit specific enzymes, suggesting their utility in treating a variety of diseases.

Quantitative Data Summary

The inhibitory activity of compounds against enzymes is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound Class | Target Enzyme | IC50 / Ki |

| Pyridazinone-based sulphonamides | Carbonic Anhydrase I (hCA I) | Ki: 23.5 - 362.8 nM |

| Pyridazinone-based sulphonamides | Carbonic Anhydrase IX (hCA IX) | Ki: 4.9 - 58.1 nM |

| Cyclohexenone derivatives | Acetylcholinesterase (AChE) | IC50: 0.93 - 133.12 µM |

Table 3: Enzyme inhibitory activity of selected cyclohexane-related derivatives.[3][9]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory effects of compounds on human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow spectrophotometric method.[9]

Methodology:

-

Enzyme and Substrate Preparation: Solutions of purified hCA isoenzymes and the substrate (e.g., 4-nitrophenylacetate) are prepared in a suitable buffer.

-

Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Kinetic Measurements: The enzyme-catalyzed hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 400 nm) over time using a stopped-flow instrument.

-

Data Analysis: The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor. The Ki values are then calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics).

Logical Relationship: Multi-target Enzyme Inhibition

Some compounds are designed to inhibit multiple enzymes involved in a disease pathway, which can lead to enhanced therapeutic efficacy.

Conclusion

While the direct biological activities of cyclohexanecarboximidamide derivatives remain largely unexplored in the public domain, the extensive research on the closely related cyclohexanecarboxamide scaffold provides a strong foundation for future investigations. The demonstrated anticancer, antimicrobial, and enzyme inhibitory properties of cyclohexanecarboxamides suggest that the corresponding carboximidamides could also possess significant therapeutic potential. This technical guide provides a starting point for researchers and drug developers to design and evaluate novel cyclohexanecarboximidamide derivatives as potential drug candidates. Further research is warranted to synthesize and screen these compounds to fully elucidate their biological activities and therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide outlines a comprehensive approach for determining the solubility of the complex organic salt, 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (CAS No. 2491-17-0). Due to the absence of publicly available solubility data for this specific compound, this document provides a procedural framework for researchers to generate this crucial information. The guide covers theoretical solubility predictions, detailed experimental protocols for solubility measurement, and a logical workflow to standardize the process.

Introduction to the Compound

This compound is a quaternary ammonium salt. Its structure comprises a bulky, largely non-polar cyclohexyl group and a polar morpholinium cation, paired with a tosylate (4-methylbenzenesulfonate) anion. This amphipathic nature suggests a complex solubility profile that will be highly dependent on the choice of solvent. Understanding its solubility in a range of organic solvents is essential for applications such as reaction chemistry, purification, formulation, and drug delivery.

Compound Details:

-

IUPAC Name: this compound

-

CAS Number: 2491-17-0

-

Molecular Formula: C21H35N3O4S

Theoretical Solubility Considerations

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The polarity of the solute must be matched with the polarity of the solvent to achieve significant solubility.

-

Polar Characteristics: The molecule possesses a quaternary ammonium cation and a sulfonate anion, which are highly polar and capable of strong ion-dipole interactions. The carboximidamido group also contributes to polarity through hydrogen bonding capabilities.

-

Non-Polar Characteristics: The cyclohexyl ring and the methyl groups on the morpholinium and tosylate ions are non-polar and will favor interactions with non-polar solvents through van der Waals forces.

Based on this structure, it is anticipated that the compound will exhibit higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols) compared to non-polar solvents (e.g., hexane, toluene).

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The following workflow outlines the key steps from solvent selection to data analysis.

Caption: Workflow for experimental solubility determination.

Data Presentation

Quantitative solubility data should be systematically recorded to allow for easy comparison across different solvents and conditions. The following table provides a template for data presentation.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Methanol | 6.6 | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 6.2 | 25 | HPLC | |||

| e.g., Dichloromethane | 3.4 | 25 | NMR | |||

| e.g., Toluene | 2.4 | 25 | Shake-Flask | |||

| e.g., Hexane | 0.0 | 25 | Shake-Flask |

Experimental Protocols

Accurate and reproducible solubility data relies on well-defined experimental protocols. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[2]

Shake-Flask Method (Thermodynamic Solubility)

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can take between 24 to 72 hours.[2] A preliminary time-course study is recommended to determine the time to equilibrium.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[3]

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the concentration of the dissolved compound.[3]

Generic HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector at a wavelength determined by the UV spectrum of the compound (a preliminary scan should be run).

-

Column Temperature: 30 °C

Procedure:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared (and diluted) sample from the shake-flask experiment.

-

Determine the concentration of the sample using the linear regression equation from the calibration curve.

Conclusion

This guide provides a robust framework for researchers and drug development professionals to systematically determine the solubility of this compound in various organic solvents. While no pre-existing data is available, the outlined theoretical considerations and detailed experimental protocols empower research teams to generate the high-quality, reproducible data necessary for advancing their scientific and developmental objectives. The complex structure of the molecule necessitates a careful and methodical approach to fully characterize its solubility profile.

References

Crystal structure analysis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

An examination of the crystallographic data and experimental protocols for 4-methylmorpholin-4-ium 1,3-dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate serves as a proxy for understanding the structural characteristics of complex morpholinium salts.

Due to the absence of publicly available crystal structure data for 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, this technical guide provides a comprehensive analysis of a closely related and well-documented compound: 4-methylmorpholin-4-ium 1,3-dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate. This molecular salt, which features the 4-methylmorpholin-4-ium cation, offers valuable insights into the conformational properties and intermolecular interactions that are of significant interest to researchers, scientists, and drug development professionals.

The title compound, with the chemical formula C₅H₁₂NO⁺·C₁₂H₈N₅O₉⁻, has been noted for its potential anticonvulsant and hypnotic activities.[1] The structural analysis reveals a chair conformation for the six-membered ring of the 4-methylmorpholin-4-ium cation. In the crystal lattice, the cation and anion are linked by a significant N—H⋯O hydrogen bond, which is a primary force in the formation and stability of this molecular salt.[1] Furthermore, the crystal structure is characterized by a three-dimensional network formed by numerous C—H⋯O hydrogen bonds, which connect the cation-anion units.[1]

In the anionic component, the 1,3-dimethylbarbituric acid ring and the trinitrophenyl ring are not coplanar, exhibiting a dihedral angle of 44.88 (7)°.[1] This non-planar arrangement, along with the specific hydrogen bonding patterns, dictates the overall packing and stability of the crystal.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for 4-methylmorpholin-4-ium 1,3-dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate.

| Crystal Data | |

| Chemical formula | C₅H₁₂NO⁺·C₁₂H₈N₅O₉⁻ |

| Molar mass | 528.42 g/mol |

| Crystal system, space group | Monoclinic, P2₁/c |

| a, b, c (Å) | a = 10.983 (2) Å, b = 13.547 (3) Å, c = 15.231 (3) Å |

| β (°) | 96.98 (3)° |

| Volume (ų) | 2250.9 (8) ų |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.56 Mg m⁻³ |

| Absorption coefficient (mm⁻¹) | 0.13 mm⁻¹ |

| F(000) | 1096 |

| Data Collection and Refinement | |

| Diffractometer | Bruker AXS SMART APEXII CCD |

| Radiation source | Mo Kα radiation |

| Theta range for data collection (°) | 2.0 to 25.0° |

| Index ranges | -13 ≤ h ≤ 13, -16 ≤ k ≤ 16, -18 ≤ l ≤ 18 |

| Reflections collected | 15893 |

| Independent reflections | 3945 [R(int) = 0.044] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3945 / 0 / 344 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.049, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.134 |

| Largest diff. peak and hole (e.Å⁻³) | 0.28 and -0.21 e.Å⁻³ |

Experimental Protocols

Synthesis of 4-methylmorpholin-4-ium 1,3-dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate:

The synthesis of the title compound was achieved by reacting 1-chloro-2,4,6-trinitrobenzene (TNCB) with 1,3-dimethylbarbituric acid in absolute ethanol. To this mixture, N-methylmorpholine was added, and the solution was shaken for several hours. The resulting solution was filtered, and the filtrate was allowed to stand at room temperature. After a period of four weeks, dark shiny maroon-red colored crystals of the product were formed. These crystals were then filtered, washed with dry ether, and recrystallized from absolute ethanol.

X-ray Crystallography:

A suitable single crystal of the compound was selected for X-ray diffraction analysis. Data collection was performed on a Bruker AXS SMART APEXII CCD area-detector diffractometer using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the key intermolecular interactions within the crystal lattice.

References

Methodological & Application

Application Notes and Protocols: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate as a Phase-Transfer Catalyst

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 4-(2-(cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is not extensively documented in publicly available scientific literature as a phase-transfer catalyst. The following application notes and protocols are based on the general principles of phase-transfer catalysis (PTC) using quaternary ammonium salts and employ the Williamson ether synthesis as a representative model reaction to illustrate its potential application and performance. The data presented is illustrative.

Introduction to Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can proceed.[1][2] This technique offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, increased reaction rates, and higher yields, often aligning with the principles of green chemistry by reducing the need for hazardous organic solvents.[2]

The catalyst, this compound, is a quaternary ammonium salt. The positively charged nitrogen atom, shielded by organic groups, forms a lipophilic cation. This cation can pair with an anion (e.g., a nucleophile) from the aqueous phase, forming an ion pair that is soluble in the organic phase. This transfer of the nucleophile into the organic phase allows it to react with the organic-soluble substrate.

Application: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction for the formation of ethers from an organohalide and an alkoxide.[3] In a biphasic system, the alkoxide is typically generated in the aqueous phase by the reaction of an alcohol with a base like sodium hydroxide. The phase-transfer catalyst is essential to transport the alkoxide into the organic phase to react with the alkyl halide.

Reaction Scheme:

R-OH (aq) + NaOH (aq) → R-O

−+R-O

−++−−+R-O

−++−Where:

-

R-OH is the alcohol

-

R'-X is the alkyl halide

-

Q

X+−

Experimental Protocols

General Protocol for the Synthesis of Benzyl Propyl Ether via Phase-Transfer Catalysis

This protocol describes the synthesis of benzyl propyl ether from 1-propanol and benzyl chloride using this compound as the phase-transfer catalyst.

Materials:

-

1-Propanol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Toluene

-

This compound

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 25 g of NaOH in 50 mL of deionized water.

-

Add 1-propanol (0.1 mol, 6.01 g) and toluene (50 mL) to the flask.

-

Add the phase-transfer catalyst, this compound (1 mol%, 0.001 mol).

-

Reaction: Vigorously stir the biphasic mixture and heat to 70°C.

-

Slowly add benzyl chloride (0.1 mol, 12.66 g) dropwise over 30 minutes.

-

Maintain the reaction at 70°C with vigorous stirring for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining NaOH and catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude benzyl propyl ether by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize representative data for the Williamson ether synthesis of benzyl propyl ether under phase-transfer conditions.

Table 1: Effect of Catalyst Loading on Reaction Yield

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 0 | 8 | < 5 |

| 0.5 | 5 | 75 |

| 1.0 | 4 | 92 |

| 2.0 | 4 | 93 |

| 5.0 | 3.5 | 94 |

Table 2: Influence of Solvent on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

| Toluene | 2.4 | 4 | 92 |

| Heptane | 1.9 | 6 | 78 |

| Dichloromethane | 9.1 | 3 | 85 |

| Acetonitrile | 37.5 | 2.5 | 65 (hydrolysis) |

Table 3: Comparison of Different Leaving Groups

| Alkyl Halide | Leaving Group | Reaction Time (h) | Yield (%) |

| Benzyl Chloride | Cl | 4 | 92 |

| Benzyl Bromide | Br | 2.5 | 95 |

| Benzyl Iodide | I | 1.5 | 97 |

Visualizations

Caption: Experimental workflow for the synthesis of benzyl propyl ether.

Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.

References

Application Notes and Protocols: Antimicrobial Efficacy of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of the novel quaternary ammonium compound (QAC), 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, against a panel of clinically relevant gram-positive bacteria. Due to the absence of specific published data for this compound, the quantitative data presented is representative of values obtained for structurally similar morpholinium-based QACs and serves as a guide for expected efficacy. The protocols provided herein describe standardized methods for determining key antimicrobial metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics. Additionally, a protocol for assessing in vitro cytotoxicity against mammalian cell lines is included to guide early-stage safety profiling.

Introduction

Quaternary ammonium compounds (QACs) are a well-established class of cationic antimicrobials characterized by a positively charged nitrogen atom. Their mechanism of action primarily involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death. The specific structural moieties of a QAC, such as the nature of the alkyl chains and the heterocyclic ring system, can significantly influence its antimicrobial spectrum and potency. The compound this compound incorporates a morpholinium core, a cyclohexanecarboximidamide group, and a tosylate counter-ion, suggesting a potential for potent antimicrobial activity. These application notes provide a framework for the systematic evaluation of this novel QAC against key gram-positive pathogens.

Representative Antimicrobial Efficacy Data

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) ranges for this compound against common gram-positive bacteria, based on published data for analogous morpholinium and quaternary ammonium compounds.

| Bacterial Species | Strain | Expected MIC (µg/mL) | Expected MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 1 - 8 | 4 - 32 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 2 - 16 | 8 - 64 |

| Enterococcus faecalis | ATCC 29212 | 4 - 32 | 16 - 128 |

| Streptococcus pneumoniae | ATCC 49619 | 8 - 64 | 32 - 256 |

| Bacillus subtilis | ATCC 6633 | 0.5 - 4 | 2 - 16 |

Note: These values are representative and should be experimentally determined for the specific compound.

Mechanism of Action of Quaternary Ammonium Compounds against Gram-Positive Bacteria

The primary mechanism of action of QACs against gram-positive bacteria involves the electrostatic interaction between the cationic head of the QAC and the negatively charged components of the bacterial cell wall, such as teichoic acids. This initial binding facilitates the insertion of the hydrophobic tails into the peptidoglycan layer and the underlying cytoplasmic membrane. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell lysis.

Caption: Mechanism of QAC action on gram-positive bacteria.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro evaluation of the antimicrobial and cytotoxic properties of this compound.

Caption: Workflow for MIC and MBC determination.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

-

Test compound: this compound

-

Gram-positive bacterial strains (e.g., S. aureus, E. faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations. Typically, 100 µL of CAMHB is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as positive (bacterial growth) and negative (broth sterility) controls, respectively.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to wells 1-11. Well 12 should only contain broth.

-

The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips

Procedure:

-

Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Spot-plate the aliquots onto separate, labeled sections of a TSA plate.

-

Incubate the TSA plates at 37°C for 24 hours.

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

-

Test compound

-

Log-phase culture of the test bacterium

-

CAMHB

-

Sterile flasks or tubes

-

Sterile saline or PBS for dilutions

-

TSA plates

Procedure:

-

Prepare a log-phase culture of the test bacterium in CAMHB.

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

-

Incubate all flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the 96-well plate with cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include untreated control wells.

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial in vitro characterization of the antimicrobial and cytotoxic properties of this compound. The representative data suggests that this novel QAC holds promise as an effective agent against gram-positive bacteria. Rigorous experimental validation using the detailed protocols herein is essential to confirm its specific activity profile and to inform further drug development efforts.

Application Notes & Protocols: In Vitro Cytotoxicity Assays for Novel Morpholinium Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of novel morpholinium compounds. Morpholinium salts and their derivatives are a class of chemical compounds with a wide range of applications, including as ionic liquids and potential therapeutic agents. Assessing their cytotoxic effects is a critical first step in the drug discovery and development process to determine their potential as, for example, anticancer agents, and to understand their safety profile. This document outlines detailed protocols for commonly employed cytotoxicity assays—the MTT, LDH, and apoptosis assays—and provides guidance on data interpretation and visualization.

Overview of Cytotoxicity Assays

In vitro cytotoxicity assays are rapid, sensitive, and cost-effective methods to screen the effects of chemical compounds on cultured cells. The choice of assay depends on the specific cellular function being interrogated. Here, we focus on three key assays:

-

MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

-

LDH Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

-

Apoptosis Assays: Detect programmed cell death through markers like caspase activation and phosphatidylserine externalization.

Experimental Protocols

General Cell Culture and Compound Preparation

Materials:

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Novel morpholinium compounds

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Culture the selected cell line to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the novel morpholinium compound in an appropriate solvent, such as DMSO or sterile water. Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5% v/v).

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the morpholinium compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

LDH Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, an indicator of necrosis.

Materials:

-

Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

-

Microplate reader

Protocol:

-

Treatment: Treat the cells with various concentrations of the morpholinium compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired duration.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Protocol:

-

Treatment: Seed and treat cells with the morpholinium compound in a white-walled 96-well plate as previously described.

-

Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Results can be expressed as fold change in caspase activity compared to the untreated control.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured manner. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Novel Morpholinium Compounds against Various Cancer Cell Lines after 48h Treatment.

| Compound ID | HeLa | A549 | MCF-7 |

| Morpholinium-001 | 12.5 | 18.2 | 25.1 |

| Morpholinium-002 | 8.7 | 11.4 | 15.8 |

| Morpholinium-003 | 21.3 | 29.8 | 35.4 |

| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro cytotoxicity testing of novel morpholinium compounds.

Caption: General workflow for in vitro cytotoxicity assessment.

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion

The protocols and guidelines presented here provide a solid framework for the initial in vitro cytotoxic evaluation of novel morpholinium compounds. It is crucial to adapt and optimize these protocols based on the specific characteristics of the compounds and the cell lines being investigated. A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of action.

Application of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate in Organic Synthesis: An Overview

Compound Identification:

-

Chemical Name: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

-

CAS Number: 2491-17-0[1]

-

Molecular Formula: C21H35N3O4S[1]

Summary

Extensive research for the application of this compound in organic synthesis reveals a significant gap in publicly available scientific literature. While this compound is available from commercial chemical suppliers and is categorized as a potential medical intermediate, detailed studies describing its specific uses, catalytic activities, or inclusion in synthetic protocols are not found in the accessed databases.[1]

The available information is limited to its identification and commercial availability. No peer-reviewed articles, patents, or application notes detailing its role as a catalyst, reagent, or intermediate in specific organic reactions were identified. Consequently, quantitative data on reaction yields, enantiomeric excess, or turnover numbers are not available.

Due to the absence of documented applications, the following sections on experimental protocols and data are based on a hypothetical use case for a compound of this structural class. The proposed application is in phase-transfer catalysis, a common role for quaternary ammonium salts in organic synthesis.

Hypothetical Application Notes: Phase-Transfer Catalysis

Quaternary ammonium salts, such as the title compound, are frequently employed as phase-transfer catalysts (PTCs). These catalysts facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, from the aqueous phase to the organic phase.

The structure of this compound, featuring a lipophilic cyclohexyl group and a cationic morpholinium core, suggests potential utility in promoting reactions such as nucleophilic substitutions, alkylations, and oxidations under biphasic conditions. The amidinium moiety could also potentially participate in hydrogen bonding interactions, influencing the catalyst's selectivity.

Potential Reaction Workflow

Below is a generalized workflow for a hypothetical phase-transfer catalyzed nucleophilic substitution reaction.

Caption: Generalized workflow for a phase-transfer catalyzed reaction.

Hypothetical Experimental Protocol: Alkylation of 2-Naphthol

This protocol describes a hypothetical procedure for the O-alkylation of 2-naphthol with benzyl bromide using the title compound as a phase-transfer catalyst.

Materials:

-

2-Naphthol

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

-

This compound

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-naphthol (1.44 g, 10 mmol) and the phase-transfer catalyst (0.48 g, 1 mmol, 10 mol%) in 20 mL of toluene.

-

Aqueous Phase Preparation: Separately, prepare a 20% (w/v) aqueous solution of NaOH (4.0 g in 20 mL of water).

-

Reaction Initiation: Add the aqueous NaOH solution to the toluene solution of 2-naphthol. Stir the biphasic mixture vigorously at room temperature for 15 minutes.

-

Reagent Addition: Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-